

## A New Frontier in Cancer Metabolism: FL104 Challenges Existing Therapeutic Paradigms

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

A novel investigational agent, **FL104** (also known as DRP-104 or sirpiglenastat), is poised to disrupt the treatment landscape for specific, hard-to-treat cancers by targeting a fundamental metabolic vulnerability. This glutamine antagonist is currently under evaluation in clinical trials for advanced-stage Fibrolamellar Carcinoma (FLC) and non-small cell lung cancer (NSCLC) harboring KEAP1, NFE2L2, and/or STK11 mutations. This guide provides a comprehensive comparison of **FL104** to existing therapies for these indications, supported by available preclinical and clinical data, for an audience of researchers, scientists, and drug development professionals.

# **Targeting Glutamine Addiction: A Novel Mechanism** of Action

**FL104** is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), designed for preferential activation within the tumor microenvironment.[1][2] This targeted delivery aims to minimize systemic toxicity, a significant limitation of earlier glutamine inhibitors.[1] The core mechanism of **FL104** revolves around the metabolic reprogramming of cancer cells. Many aggressive tumors, including FLC and NSCLC with specific mutations, become "addicted" to glutamine, an amino acid crucial for their rapid proliferation and survival. **FL104** broadly inhibits glutamine-metabolizing enzymes, thereby disrupting multiple biosynthetic pathways essential for tumor growth, including nucleotide synthesis.[3][4]







Furthermore, preclinical studies have demonstrated that **FL104** remodels the tumor microenvironment from an immunosuppressive to an immunostimulatory state.[1][3] By reducing glutamine availability, **FL104** is believed to alleviate the nutrient-deprived conditions that hinder the efficacy of immune cells.[2] This metabolic shift has been shown to enhance the infiltration and function of anti-tumor T cells, providing a strong rationale for its combination with immune checkpoint inhibitors.[1][3]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. fibrofoundation.org [fibrofoundation.org]
- 3. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [A New Frontier in Cancer Metabolism: FL104
  Challenges Existing Therapeutic Paradigms]. BenchChem, [2025]. [Online PDF]. Available
  at: [https://www.benchchem.com/product/b15603790#comparing-fl104-to-existing-cancer therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com